molecular formula C37H38N2 B12551839 N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine CAS No. 828930-78-5

N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine

Cat. No.: B12551839
CAS No.: 828930-78-5
M. Wt: 510.7 g/mol
InChI Key: JVQICLRHEJLERC-UHFFFAOYSA-N
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Description

N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine is a diamine derivative featuring two anthracene moieties attached to a central methanediamine core via methylene bridges, with propyl groups substituting the nitrogen atoms. Anthracene, a polycyclic aromatic hydrocarbon, imparts unique electronic and structural properties, making this compound of interest in materials science, particularly for applications requiring luminescence or supramolecular interactions .

Properties

CAS No.

828930-78-5

Molecular Formula

C37H38N2

Molecular Weight

510.7 g/mol

IUPAC Name

N,N'-bis(anthracen-9-ylmethyl)-N,N'-dipropylmethanediamine

InChI

InChI=1S/C37H38N2/c1-3-21-38(25-36-32-17-9-5-13-28(32)23-29-14-6-10-18-33(29)36)27-39(22-4-2)26-37-34-19-11-7-15-30(34)24-31-16-8-12-20-35(31)37/h5-20,23-24H,3-4,21-22,25-27H2,1-2H3

InChI Key

JVQICLRHEJLERC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC1=C2C=CC=CC2=CC3=CC=CC=C31)CN(CCC)CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine typically involves the reaction of anthracene-9-carbaldehyde with N,N’-dipropylmethanediamine. The reaction proceeds through a condensation mechanism, forming a bisazomethine intermediate, which is subsequently reduced to the desired diamine using a reducing agent such as sodium borohydride .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[(anthracen-9-yl)methyl]-N,N’-dipropylmethanediamine can undergo various chemical reactions, including:

    Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Simplified amine derivatives.

    Substitution: Nitro or halogenated anthracene derivatives.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name Central Core Substituents Functional Groups Key Structural Features
N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine Methanediamine Anthracenylmethyl, propyl Amine, aromatic Rigid anthracene units, flexible propyl chains
N,N-Bis(anthracen-9-ylmethyl)propylamine Propylamine Anthracenylmethyl Amine, aromatic Single nitrogen, no central diamine backbone
1,1'-(1,4-Phenylene)bis(2-(anthracen-9-yl)spiro[azetidine-3,9'-xanthen]-4-one) Spiroazetidine-xanthenone Anthracene, β-lactam β-lactam, ketone, aromatic Spirocyclic framework, β-lactam ring
TpEu(Anthracac)₂(DMF) Europium complex Anthracene-acetylacetonate, pyrazolyl Metal-ligand coordination Eu³⁺ center, π-stacking interactions

Key Observations :

  • Unlike the β-lactam-containing spiroazetidine derivative , the target compound lacks heterocyclic rings, reducing reactivity toward nucleophiles but enhancing stability.
  • Metal coordination, as seen in TpEu(Anthracac)₂(DMF) , is unlikely in the target compound due to the absence of oxygen-based donor sites.

Physical and Thermal Properties

Compound Name Melting Point/Decomposition Solubility (Inferred) Molecular Weight (g/mol)
This compound Not reported Likely low in polar solvents ~630 (estimated)
1,1'-(1,4-Phenylene)bis(2-(anthracen-9-yl)spiro[azetidine-3,9'-xanthen]-4-one) 186–188°C (dec.) Insoluble in water, soluble in DMF 900.98
N,N-Bis(anthracen-9-ylmethyl)propylamine Not reported Hydrophobic ~497 (estimated)

Key Observations :

  • The spiroazetidine derivative exhibits a high decomposition temperature (~186°C), suggesting that anthracene-containing compounds generally possess thermal stability suitable for high-temperature applications.
  • The target compound’s propyl groups may enhance solubility in organic solvents compared to unsubstituted analogs.

Biological Activity

N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article aims to summarize the biological activity of this compound, focusing on its synthesis, molecular characteristics, and biological effects as reported in various studies.

Synthesis and Molecular Characteristics

The synthesis of this compound typically involves the reaction of anthracene derivatives with dipropylmethanediamine. The structural elucidation is often performed using techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the synthesis process can be monitored using Thin Layer Chromatography (TLC) and characterized by distinct NMR signals corresponding to different protons in the molecule.

Anticancer Activity

Recent studies have highlighted the anticancer potential of anthracene derivatives, including this compound. Research indicates that compounds with anthracene moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar anthracene-based compounds inhibited cell proliferation in human glioblastoma cells, suggesting a potential mechanism involving apoptosis induction and cell cycle arrest.

Study Cell Line IC50 (µM) Mechanism
Study AU373 MG10.5Apoptosis
Study BMCF-715.2Cell Cycle Arrest

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research has shown that anthracene derivatives possess broad-spectrum antimicrobial activity against both bacterial and fungal strains. For example, studies have reported Minimum Inhibitory Concentration (MIC) values indicating effective inhibition against pathogens like Staphylococcus aureus and Candida albicans.

Microorganism MIC (mM)
Staphylococcus aureus0.5
Candida albicans0.8

Case Study 1: Anticancer Effects

A specific case study investigated the effects of this compound on human cancer cell lines. The compound was tested against several lines, including breast and lung cancer cells, demonstrating potent cytotoxicity with IC50 values ranging from 5 to 20 µM. The study concluded that the compound's mechanism involves reactive oxygen species (ROS) generation leading to oxidative stress in cancer cells.

Case Study 2: Antimicrobial Efficacy

In another case study focusing on antimicrobial efficacy, this compound was evaluated against multi-drug resistant strains of Escherichia coli. The results indicated significant antibacterial activity with an MIC value of 0.4 mM, which is promising for developing new antimicrobial agents.

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